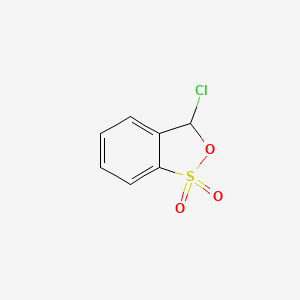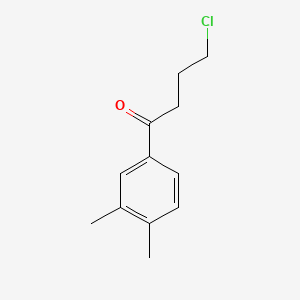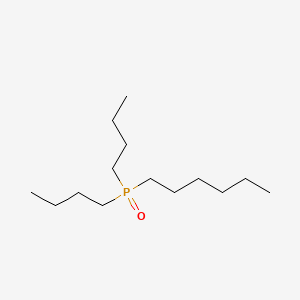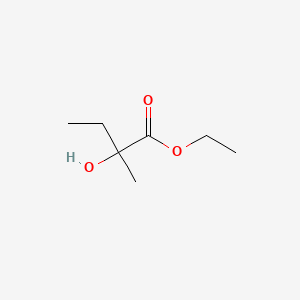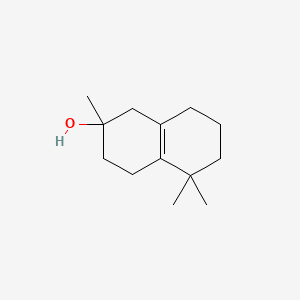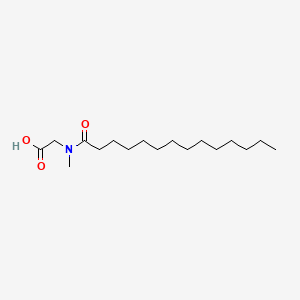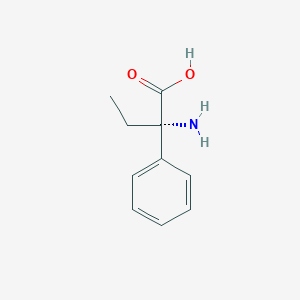
(2S)-2-amino-2-phenylbutanoic acid
Overview
Description
(2S)-2-amino-2-phenylbutanoic acid, commonly known as phenylalanine, is an essential amino acid that is widely distributed in nature. It is a precursor for the synthesis of various neurotransmitters, including dopamine, norepinephrine, and epinephrine. Phenylalanine is also an important component of many proteins and enzymes in the body.
Mechanism of Action
Phenylalanine acts as a precursor for the synthesis of various neurotransmitters, including dopamine, norepinephrine, and epinephrine. It is converted to tyrosine by the enzyme phenylalanine hydroxylase, which is then converted to L-DOPA, a precursor for dopamine synthesis. Dopamine is involved in the regulation of mood, motivation, and reward. Norepinephrine and epinephrine are involved in the regulation of the sympathetic nervous system, which controls the body's response to stress.
Biochemical and Physiological Effects:
Phenylalanine is an essential amino acid that is required for protein synthesis and various physiological processes. It has been shown to have potential therapeutic effects in the treatment of depression, ADHD, and chronic pain. Phenylalanine has also been studied for its potential use in the treatment of PKU. However, excessive intake of phenylalanine can lead to toxicity and adverse effects, such as headaches, nausea, and vomiting.
Advantages and Limitations for Lab Experiments
Phenylalanine is widely available and relatively inexpensive, making it a convenient substrate for laboratory experiments. It can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. However, the use of phenylalanine in laboratory experiments may be limited by its potential toxicity and adverse effects, as well as its complex metabolic pathways.
Future Directions
Future research on phenylalanine may focus on its potential therapeutic effects in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. It may also investigate the role of phenylalanine in the regulation of mood, motivation, and reward, and its potential use as a dietary supplement for cognitive enhancement. Additionally, future research may explore the potential of phenylalanine as a biomarker for various diseases, such as cancer and cardiovascular disease.
Scientific Research Applications
Phenylalanine has been extensively studied for its role in protein synthesis, neurotransmitter synthesis, and various physiological processes. It has been shown to have potential therapeutic effects in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and chronic pain. Phenylalanine has also been studied for its potential use in the treatment of phenylketonuria (PKU), a genetic disorder that affects the metabolism of phenylalanine.
properties
IUPAC Name |
(2S)-2-amino-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUDSPYIGPGGP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352015 | |
| Record name | (2S)-2-Amino-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52247-77-5 | |
| Record name | (2S)-2-Amino-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





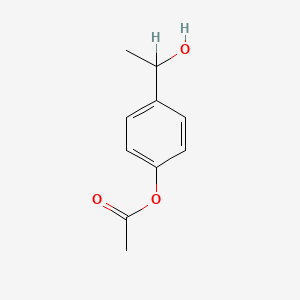
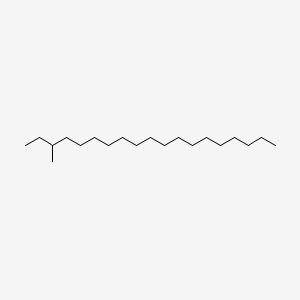
![Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B1614844.png)
